molecular formula C17H21N5O3 B11573670 7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11573670
M. Wt: 343.4 g/mol
InChI Key: VDLWAWKTIKVALP-UHFFFAOYSA-N
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Description

7-Benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyethylamino group, and a dimethylated purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Methoxyethylamino Group: The methoxyethylamino group is introduced through a nucleophilic substitution reaction, where 2-methoxyethylamine reacts with an appropriate leaving group on the purine core.

    Dimethylation: The final step involves the dimethylation of the purine core, which can be achieved using methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxyethyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key cellular pathways. The compound may exert its effects by binding to these targets, modulating their activity, and altering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-[(2-methoxyethyl)thio]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-Benzyl-8-[(2-ethoxyethyl)thio]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-Benzyl-8-[(3-hydroxypropyl)thio]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

What sets 7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its specific substitution pattern and the presence of the methoxyethylamino group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

7-benzyl-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O3/c1-20-14-13(15(23)21(2)17(20)24)22(11-12-7-5-4-6-8-12)16(19-14)18-9-10-25-3/h4-8H,9-11H2,1-3H3,(H,18,19)

InChI Key

VDLWAWKTIKVALP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC=CC=C3

Origin of Product

United States

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